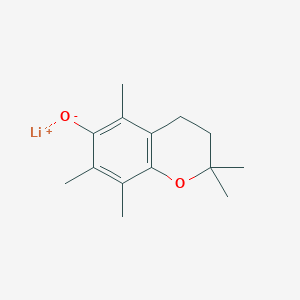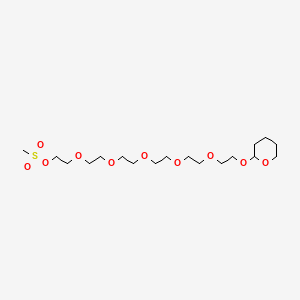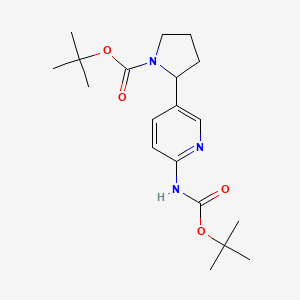![molecular formula C35H51N3O9S3 B11826778 4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine;4-methylbenzenesulfonic acid](/img/structure/B11826778.png)
4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine;4-methylbenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine;4-methylbenzenesulfonic acid is a compound with significant applications in various fields, particularly in medicinal chemistry. This compound is known for its unique structure, which includes a cyclohexane ring, a piperazine ring, and a cyclopropylmethyl group. It is often used in the form of its salt, 4-methylbenzenesulfonic acid, to enhance its solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine typically involves the following steps:
Cyclohexanone Reaction: Cyclohexanone is reacted with piperazine in the presence of a suitable catalyst to form 4-(piperazin-1-yl)cyclohexanone.
Cyclopropylmethylation: The intermediate is then reacted with cyclopropylmethyl chloride in the presence of a base to introduce the cyclopropylmethyl group.
Reduction: The resulting compound is reduced to form 4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine.
Salt Formation: Finally, the amine is reacted with 4-methylbenzenesulfonic acid to form the desired salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including crystallization and filtration to obtain high-purity product.
Quality Control: Ensuring the final product meets the required specifications for pharmaceutical use.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides.
Reduction: Can be reduced to form secondary amines.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: N-oxides of the compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of various pharmaceutical agents, particularly antidepressants and antipsychotics.
Biological Studies: Investigated for its effects on neurotransmitter systems and potential therapeutic benefits.
Chemical Research: Used as a building block in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine involves its interaction with neurotransmitter receptors in the brain. It is believed to modulate the activity of serotonin and dopamine receptors, leading to its antidepressant and antipsychotic effects . The compound’s structure allows it to cross the blood-brain barrier and exert its effects on central nervous system pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-[4-(Cyclopropylmethyl)piperazin-1-yl]methyl-1,3-thiazol-2-amine: Similar in structure but contains a thiazole ring instead of a cyclohexane ring.
1-(3-Aminopropyl)-4-methylpiperazine: Contains a piperazine ring but lacks the cyclohexane and cyclopropylmethyl groups.
Uniqueness
4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine is unique due to its combination of a cyclohexane ring, a piperazine ring, and a cyclopropylmethyl group. This unique structure contributes to its specific pharmacological properties and makes it a valuable compound in medicinal chemistry .
Propiedades
Fórmula molecular |
C35H51N3O9S3 |
|---|---|
Peso molecular |
754.0 g/mol |
Nombre IUPAC |
4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexan-1-amine;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C14H27N3.3C7H8O3S/c15-13-3-5-14(6-4-13)17-9-7-16(8-10-17)11-12-1-2-12;3*1-6-2-4-7(5-3-6)11(8,9)10/h12-14H,1-11,15H2;3*2-5H,1H3,(H,8,9,10) |
Clave InChI |
RDVNFVVSKSUDFK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1CC1CN2CCN(CC2)C3CCC(CC3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclohexanol, 4-[[2-chloro-5-[2-(trimethylsilyl)ethynyl]-4-pyrimidinyl]amino]-, trans-](/img/structure/B11826696.png)
![2-[(1R,6R)-3-(Bromomethyl)-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-dimethoxy-5-pentylbenzene](/img/structure/B11826701.png)



![1H-Indazole, 6-iodo-3-[(1E)-2-phenylethenyl]-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B11826735.png)

![(3R,5R,8S,10S,13S,14S,17S)-10,13-Dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B11826741.png)
![(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-17-(2-methylpropanoyloxy)-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbothioic S-acid](/img/structure/B11826742.png)

![Benzaldehyde, 4-[(1E)-1-[[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]imino]ethyl]-2-ethyl-](/img/structure/B11826755.png)



